N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide
Description
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a furan group, and a methylbenzamide moiety
Properties
Molecular Formula |
C20H18ClNO2 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methylbenzamide |
InChI |
InChI=1S/C20H18ClNO2/c1-15-5-2-7-17(11-15)20(23)22(14-19-9-4-10-24-19)13-16-6-3-8-18(21)12-16/h2-12H,13-14H2,1H3 |
InChI Key |
JUWAPXZBWVUFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzyl chloride, is reacted with an appropriate amine to form the chlorophenyl intermediate.
Introduction of the Furan Group: The chlorophenyl intermediate is then reacted with furan-2-carbaldehyde under suitable conditions to introduce the furan group.
Formation of the Benzamide: The final step involves the reaction of the intermediate with 3-methylbenzoic acid to form the desired benzamide compound.
Industrial Production Methods
Industrial production of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(3-CHLOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-3-METHYLBENZAMIDE: Similar structure but contains a thiophene group instead of a furan group.
N-[(3-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE: Similar structure but contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
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